molecular formula C22H27NO3S B3211567 N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1091107-39-9

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3211567
CAS RN: 1091107-39-9
M. Wt: 385.5 g/mol
InChI Key: WMIHTWYQUVNXDU-UHFFFAOYSA-N
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Description

The compound “N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether . This ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms in turn bonded to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydropyran ring, phenyl ring, and sulfonamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydropyran ring, phenyl ring, and sulfonamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c24-27(25,21-11-10-18-6-4-5-7-19(18)16-21)23-17-22(12-14-26-15-13-22)20-8-2-1-3-9-20/h1-3,8-11,16,23H,4-7,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIHTWYQUVNXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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